3-amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride
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Overview
Description
3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride is an organic compound with the molecular formula C15H16ClNO2 It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride typically involves a multi-step synthetic process. One common method includes the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. For instance, 3-bromoaniline can be coupled with phenylboronic acid to form the biphenyl structure . The resulting intermediate is then subjected to further reactions to introduce the amino and propanoic acid groups.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. The use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography are common practices. The scalability of the Suzuki coupling reaction makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the amino form .
Scientific Research Applications
3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-hydroxy-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride
- 3-amino-2-methyl-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride
Uniqueness
3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. The presence of the amino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2680542-37-2 |
---|---|
Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.7 |
Purity |
95 |
Origin of Product |
United States |
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